2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16311346
Molecular Formula: C29H31N5O2S2
Molecular Weight: 545.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H31N5O2S2 |
|---|---|
| Molecular Weight | 545.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-(4-benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C29H31N5O2S2/c1-20-11-12-25-30-26(32-15-13-31(14-16-32)19-21-7-3-2-4-8-21)23(27(35)33(25)18-20)17-24-28(36)34(29(37)38-24)22-9-5-6-10-22/h2-4,7-8,11-12,17-18,22H,5-6,9-10,13-16,19H2,1H3/b24-17- |
| Standard InChI Key | JAVQTLDPNYGVMZ-ULJHMMPZSA-N |
| Isomeric SMILES | CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CC6=CC=CC=C6)C=C1 |
| Canonical SMILES | CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CC6=CC=CC=C6)C=C1 |
Introduction
The compound 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with a unique combination of structural motifs. It belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities. This compound features a piperazine ring, a thiazolidinone derivative, and a pyrido-pyrimidine framework, making it a potential pharmacophore due to its structural characteristics that may interact with biological targets.
Structural Features and Classification
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Functional Groups: Contains piperazine, thiazolidine, and thioxo groups.
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Classification: Classified as a heterocyclic compound, specifically those containing nitrogen and sulfur atoms.
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Potential Applications: Investigated for therapeutic uses in medicinal chemistry due to its structural characteristics.
Synthesis Process
The synthesis of this compound involves multiple steps, typically utilizing various reagents and conditions. Techniques such as thia-Michael addition and cyclization reactions are often employed to construct the thiazolidinone core and link it to the piperazine moiety. The synthesis process requires controlled conditions to ensure high yields and purity.
Potential Biological Activities
While the exact mechanism of action is not fully elucidated, this compound may interact with biological targets such as enzymes and receptors, potentially modulating their activity to exert therapeutic effects. Further studies are required to establish detailed mechanisms, including binding affinities and functional assays.
Research Findings and Potential Applications
| Aspect | Description |
|---|---|
| Biological Activity | Potential therapeutic applications due to its structural features. |
| Synthesis Complexity | Involves multi-step chemical reactions requiring precise conditions. |
| Analytical Techniques | Uses NMR and mass spectrometry for structural confirmation. |
| Potential Uses | Investigated for medicinal chemistry applications. |
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